- Methods for treating or preventing neuroinflammation or autoimmune disease with the use of ribonucleotide reductase inhibitors, Canada, , ,
Cas no 95933-72-5 (N',3,4-trihydroxybenzene-1-carboximidamide)

N',3,4-trihydroxybenzene-1-carboximidamide 化学的及び物理的性質
名前と識別子
-
- Benzenecarboximidamide,N,3,4-trihydroxy-
- (4E)-4-[amino-(hydroxyamino)methylidene]-2-hydroxycyclohexa-2,5-dien-1-one
- Amidox
- BENZENEETHANIMIDAMIDE,N,3,4-TRIHYDROXY-
- Benzenecarboximidamide,N,3,4-trihydroxy
- N,3,4-Trihydroxybenzenecarboximidamide
- N',3,4-Trihydroxybenzimidamide
- UNII-505NO62X9Z
- VF 236
- N,3,4-Trihydroxybenzenecarboximidamide (ACI)
- N',3,4-trihydroxybenzene-1-carboximidamide
- N',3,4-TRIHYDROXYBENZENECARBOXIMIDAMIDE
- NSC-343341
- N,3,4-trihydroxybenzamidine
- 95933-72-5
- BS-51178
- SCHEMBL12433083
- CCRIS 7908
- CS-0027453
- CHEMBL1214554
- EN300-1291150
- 505NO62X9Z
- 3,4-Dihydroxybenzamidoxime
- VF-236
- N,3,4-Trihydroxybenzimidamide
- Benzenecarboximidamide, N,3,4-trihydroxy-
-
- MDL: MFCD20694767
- インチ: 1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9)
- InChIKey: JOAASNKBYBFGDN-UHFFFAOYSA-N
- SMILES: N=C(C1C=C(O)C(O)=CC=1)NO
計算された属性
- 精确分子量: 182.06900
- 同位素质量: 168.053492
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 302
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.6
- XLogP3: 0.8
じっけんとくせい
- 密度みつど: 1.626
- Boiling Point: 292.1°Cat760mmHg
- フラッシュポイント: 130.4°C
- PSA: 96.57000
- LogP: 1.08700
N',3,4-trihydroxybenzene-1-carboximidamide Security Information
N',3,4-trihydroxybenzene-1-carboximidamide 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%.最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
N',3,4-trihydroxybenzene-1-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N929561-250mg |
N,3,4-Trihydroxybenzimidamide |
95933-72-5 | 97% | 250mg |
¥116.10 | 2022-06-14 | |
eNovation Chemicals LLC | Y1241989-10g |
3,4-Dihydroxybenzamidoxime |
95933-72-5 | 98% | 10g |
$355 | 2023-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1098522-100mg |
Amidox |
95933-72-5 | 98% | 100mg |
¥42.00 | 2024-04-23 | |
Ambeed | A683669-1g |
N,3,4-Trihydroxybenzimidamide |
95933-72-5 | 97% | 1g |
$37.0 | 2025-02-21 | |
Ambeed | A683669-250mg |
N,3,4-Trihydroxybenzimidamide |
95933-72-5 | 97% | 250mg |
$14.0 | 2025-02-21 | |
Ambeed | A683669-5g |
N,3,4-Trihydroxybenzimidamide |
95933-72-5 | 97% | 5g |
$71.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1241989-5g |
3,4-Dihydroxybenzamidoxime |
95933-72-5 | 98% | 5g |
$145 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NF292-1g |
N',3,4-trihydroxybenzene-1-carboximidamide |
95933-72-5 | 97% | 1g |
388.0CNY | 2021-07-10 | |
Aaron | AR01F0WB-100mg |
3,4-Dihydroxybenzamidoxime |
95933-72-5 | 98% | 100mg |
$5.00 | 2025-02-10 | |
Enamine | EN300-1291150-10000mg |
N',3,4-trihydroxybenzene-1-carboximidamide |
95933-72-5 | 10000mg |
$671.0 | 2023-09-30 |
N',3,4-trihydroxybenzene-1-carboximidamide 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
- Benzamidoximes for treatment of diseases involving excess free-radical formation, United States, , ,
Synthetic Circuit 3
- Polyhydroxybenzoic acid derivatives, World Intellectual Property Organization, , ,
Synthetic Circuit 4
1.2 18 h, 45 °C
- Methods using ribonucleotide reductase inhibitors for treating or preventing neuroinflammatory or autoimmune diseases, United States, , ,
Synthetic Circuit 5
- Activity of coumarin-oxadiazole-appended phenol in inhibiting DNA oxidation and scavenging radicalTetrahedron Letters, 2015, 56(45), 6257-6261,
N',3,4-trihydroxybenzene-1-carboximidamide Raw materials
N',3,4-trihydroxybenzene-1-carboximidamide Preparation Products
N',3,4-trihydroxybenzene-1-carboximidamide 関連文献
-
1. Synthesis of 5,6-dihydro-4H-imidazo[1,5-a][4,1]benzoxazepin-6-ones and their transformation into 5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-onesMichael S. Ashwood,Jacqueline A. Gourlay,Peter G. Houghton,Madeleine A. Nagel,Stanley H. B. Wright J. Chem. Soc. Perkin Trans. 1 1989 1889
-
2. Reactivity of 1,3-dipoles in aqueous solution. Part 1. Stereospecific formation of Z-amidoximes in the reaction of benzonitrile oxides with aminesKieran J. Dignam,Anthony F. Hegarty,Paul L. Quain J. Chem. Soc. Perkin Trans. 2 1977 1457
N',3,4-trihydroxybenzene-1-carboximidamideに関する追加情報
Introduction to N'',3,4-trihydroxybenzene-1-carboximidamide (CAS No. 95933-72-5)
N'',3,4-trihydroxybenzene-1-carboximidamide is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 95933-72-5, is characterized by its unique structural features and potential applications in various biochemical pathways. The presence of multiple hydroxyl groups and the carboximidamide functional group makes it a versatile molecule for synthetic chemistry and drug development.
The molecular structure of N',3,4-trihydroxybenzene-1-carboximidamide consists of a benzene ring substituted with three hydroxyl groups at the 3, 4, and 1 positions, respectively, along with a carboximidamide moiety attached to the nitrogen atom. This configuration imparts distinct electronic and steric properties to the molecule, making it an attractive candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological properties of hydroxylated aromatic compounds due to their potential role in modulating various biological processes. The hydroxyl groups in N',3,4-trihydroxybenzene-1-carboximidamide can participate in hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors. This feature has led to its investigation as a possible scaffold for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The carboximidamide group provides a versatile handle for further functionalization, allowing chemists to design derivatives with enhanced biological activity. For instance, researchers have explored its use in creating inhibitors targeting specific enzymes involved in inflammatory pathways. Preliminary studies have suggested that derivatives of N',3,4-trihydroxybenzene-1-carboximidamide may exhibit anti-inflammatory properties by modulating the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase.
The synthesis of N',3,4-trihydroxybenzene-1-carboximidamide presents an interesting challenge due to the complexity of its structure. However, advances in synthetic methodologies have made it more accessible for research purposes. Modern techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have enabled the efficient preparation of this compound in multi-step syntheses. These advancements have not only facilitated its study but also opened up new avenues for developing related compounds with tailored properties.
Recent research has also highlighted the importance of understanding the metabolic fate of such compounds. Studies using computational modeling and experimental techniques have provided insights into how N',3,4-trihydroxybenzene-1-carboximidamide might be metabolized in vivo. This information is crucial for predicting its pharmacokinetic behavior and potential side effects. For instance, it has been observed that the hydroxyl groups can undergo oxidation or conjugation with glucuronic acid, which are common metabolic pathways in humans.
The role of this compound in drug discovery has been further underscored by its potential as a lead molecule for kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By designing analogs of N',3,4-trihydroxybenzene-1-carboximidamide that target specific kinase domains, researchers aim to develop drugs that can selectively inhibit aberrant signaling pathways without affecting normal cellular processes.
In conclusion, N',3,4-trihydroxybenzene-1-carboximidamide (CAS No. 95933-72-5) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further exploration. As synthetic methods continue to improve and our understanding of biological pathways deepens, this compound is likely to play an increasingly important role in the development of new therapeutic agents.
95933-72-5 (N',3,4-trihydroxybenzene-1-carboximidamide) Related Products
- 49787-00-0(4-Hydroxybenzamidine Oxime)
- 1208641-35-3(1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea)
- 2248290-06-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate)
- 1203415-63-7(1-(3-phenylpropyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)
- 2065250-43-1(2,4-Dibromo-5-nitro-benzoic acid methyl ester)
- 837392-61-7(2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 201016-22-0(N-Me-lys(z)-oh)
- 1266930-11-3(1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2138191-58-7(Sodium 6-(dimethylamino)pyridine-3-sulfinate)
- 2248387-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate)




